Cas no 1603018-94-5 (3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid)

1603018-94-5 structure
상품 이름:3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid
3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- Propanoic acid, 3-(2,2,3,3,3-pentafluoropropoxy)-
- 3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid
-
- 인치: 1S/C6H7F5O3/c7-5(8,6(9,10)11)3-14-2-1-4(12)13/h1-3H2,(H,12,13)
- InChIKey: RMCHFHGQTSDRRE-UHFFFAOYSA-N
- 미소: C(O)(=O)CCOCC(F)(F)C(F)(F)F
3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175402-10.0g |
3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid |
1603018-94-5 | 92% | 10g |
$2269.0 | 2023-05-26 | |
Enamine | EN300-175402-0.25g |
3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid |
1603018-94-5 | 92% | 0.25g |
$216.0 | 2023-09-20 | |
Enamine | EN300-175402-1g |
3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid |
1603018-94-5 | 92% | 1g |
$528.0 | 2023-09-20 | |
Enamine | EN300-175402-10g |
3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid |
1603018-94-5 | 92% | 10g |
$2269.0 | 2023-09-20 | |
1PlusChem | 1P01BDK4-250mg |
3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid |
1603018-94-5 | 94% | 250mg |
$320.00 | 2024-06-20 | |
1PlusChem | 1P01BDK4-1g |
3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid |
1603018-94-5 | 94% | 1g |
$715.00 | 2024-06-20 | |
Aaron | AR01BDSG-10g |
3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid |
1603018-94-5 | 94% | 10g |
$3145.00 | 2023-12-15 | |
Enamine | EN300-175402-0.05g |
3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid |
1603018-94-5 | 92% | 0.05g |
$101.0 | 2023-09-20 | |
Enamine | EN300-175402-0.5g |
3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid |
1603018-94-5 | 92% | 0.5g |
$407.0 | 2023-09-20 | |
Enamine | EN300-175402-5.0g |
3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid |
1603018-94-5 | 92% | 5g |
$1530.0 | 2023-05-26 |
3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid 관련 문헌
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
1603018-94-5 (3-(2,2,3,3,3-pentafluoropropoxy)propanoic acid) 관련 제품
- 2229635-37-2(1-(1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclopropyl)ethan-1-amine)
- 2194024-55-8(N-[(1-Cyclobutyl-1H-1,2,3-triazol-4-yl)methyl]-2-propenamide)
- 1049790-42-2(3-[(3-bromobenzyl)amino]-1-propanol hydrochloride)
- 2173997-10-7(2-{2-(azidomethyl)morpholin-4-ylmethyl}-1,3-thiazole-4-carboxylic acid)
- 1805205-64-4(5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-methanol)
- 102170-06-9(7-Methyl1,2,4triazolo1,5-apyrimidine-6-carboxylic Acid)
- 633317-67-6(2-methyl-1-phenylcyclobutane-1-carboxylic acid)
- 339013-14-8(3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline)
- 2228465-94-7(3-amino-3-(4-ethoxy-2-methylphenyl)propan-1-ol)
- 1889669-29-7(4-cyclopropyl-1-(pyrrolidin-2-yl)methyl-1H-1,2,3-triazole)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약
